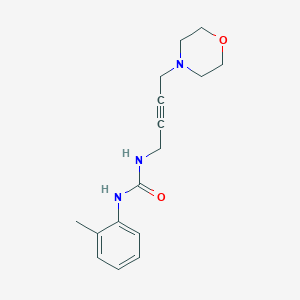

1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea

Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a morpholine-substituted alkyne group at one nitrogen atom and an ortho-tolyl group at the other. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modulation of target affinity and selectivity.

Properties

IUPAC Name |

1-(2-methylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-14-6-2-3-7-15(14)18-16(20)17-8-4-5-9-19-10-12-21-13-11-19/h2-3,6-7H,8-13H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUXHSFHGFTJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4-Morpholinobut-2-yn-1-amine Intermediate

The synthesis begins with the preparation of the alkyne-morpholine intermediate. A common approach involves the reaction of propargyl bromide with morpholine under basic conditions. For example, propargyl bromide reacts with morpholine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours to yield 4-morpholinobut-2-yn-1-amine. This step typically achieves yields of 70–85%, depending on the purity of reagents and reaction monitoring.

Key Reaction Parameters:

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Base: K₂CO₃ or triethylamine (Et₃N)

- Temperature: 60–80°C

- Time: 8–16 hours

Synthesis of o-Tolyl Isocyanate

The o-tolyl urea moiety is introduced via reaction with o-tolyl isocyanate . This reagent is prepared by treating o-toluidine with phosgene (COCl₂) in dichloromethane at 0–5°C, followed by careful quenching. Alternative methods employ triphosgene as a safer phosgene substitute, yielding o-tolyl isocyanate in 90% purity after distillation.

Safety Note: Due to the toxicity of phosgene, modern protocols prioritize triphosgene or carbamoyl chloride intermediates.

Urea Formation via Nucleophilic Addition

The final step involves coupling the alkyne-morpholine intermediate with o-tolyl isocyanate. In anhydrous tetrahydrofuran (THF), 4-morpholinobut-2-yn-1-amine reacts with o-tolyl isocyanate at room temperature for 6–8 hours, yielding the target compound. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 65–75%.

Reaction Scheme:

$$

\text{4-Morpholinobut-2-yn-1-amine} + \text{o-tolyl isocyanate} \xrightarrow{\text{THF, DMAP}} \text{1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea}

$$

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents like DMF improve solubility of intermediates but may promote side reactions. THF balances reactivity and selectivity, particularly when reactions are conducted at 0–25°C. Elevated temperatures (>40°C) risk decomposition of the alkyne moiety.

Catalytic Systems

The addition of DMAP (5 mol%) accelerates urea formation by activating the isocyanate electrophile. Alternative catalysts, such as 1,8-diazabicycloundec-7-ene (DBU) , have been explored but show reduced selectivity in the presence of protic solvents.

Protecting Group Strategies

To prevent undesired reactions at the alkyne group, trimethylsilyl (TMS) protection is employed during intermediate synthesis. Deprotection using tetrabutylammonium fluoride (TBAF) restores the terminal alkyne prior to urea formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for morpholine-alkyne intermediates, reducing reaction times from hours to minutes. A tubular reactor with immobilized K₂CO₃ enables efficient mixing and heat transfer, achieving 92% conversion at 100°C.

Green Chemistry Approaches

Water-based protocols utilizing microwave irradiation (100 W, 15 minutes) have been reported for urea coupling steps, eliminating organic solvents and improving energy efficiency.

Analytical Characterization Data

Spectroscopic Properties:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.23 (t, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.75 (m, 4H, morpholine), 2.85 (m, 4H, morpholine), 2.35 (s, 3H, CH₃).

- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C).

Chromatographic Purity:

- HPLC: >98% purity (C18 column, acetonitrile/water gradient)

- Melting Point: 148–150°C

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use as a drug candidate for various diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry: Applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds may act by:

Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Disrupting Protein-Protein Interactions: Binding to one of the proteins in a complex and preventing its interaction with other proteins.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-(o-tolyl)urea (32b)

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(o-tolyl)urea (9)

- Structure: Incorporates a tetrahydroquinolinone group.

- Synthesis : High-yield synthesis (90%) via urea coupling; melting point >300°C .

- Activity : Exhibits carbonic anhydrase (CA) inhibition, with selectivity for isoforms I, II, IV, and IX.

- Key Difference: The tetrahydroquinolinone moiety enhances CA inhibition, suggesting that bulky substituents improve enzyme interaction .

1-(2-Furo-yl)-3-(o-tol-yl)thio-urea

- Structure : Replaces urea oxygen with sulfur and substitutes a furoyl group.

- Synthesis : Derived from furoyl isothiocyanate and o-toluidine in acetone; confirmed by X-ray crystallography .

- Key Difference : Thio-urea derivatives often exhibit altered hydrogen-bonding capacity and metabolic stability compared to urea analogues .

Urea Derivatives with Alkyne or Azide Substituents

1-(2-Azidoethyl)-3-(o-tolyl)urea (A.6)

1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

- Structure: Propargyl group replaces morpholinobutynyl.

- Properties : Molecular weight 208.65; CAS 57105-65-4 .

- Key Difference : The propargyl group’s smaller size may reduce steric hindrance but lacks the morpholine’s solubilizing effects .

Pharmacologically Active Analogues

1-(2,2-Dioxidobenzo[e][1,2]oxathiin-6-yl)-3-(o-tolyl)urea (5j)

- Structure : Sulfocoumarin-derived substituent.

- Activity : Potent inhibitor of carbonic anhydrase IX (Ki = 23.6 nM), outperforming acetazolamide (AAZ) .

- Key Insight: Bulky, planar aromatic groups (e.g., sulfocoumarin) enhance CA inhibition, suggesting that the morpholinobutynyl group in the target compound may need optimization for similar potency .

Biological Activity

1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea is an organic compound that features a morpholine ring, a butynyl group, and an ortho-tolyl group attached to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various cellular pathways and processes.

The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea typically involves multiple steps:

- Formation of the Butynyl Intermediate : Achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.

- Morpholine Addition : The morpholine ring is introduced via nucleophilic substitution or addition reactions.

- Urea Formation : The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

This compound's unique structure, particularly the ortho positioning of the tolyl group, may influence its chemical reactivity and biological activity significantly .

The biological activity of 1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing their normal function.

- Receptor Modulation : It can interact with cell surface or intracellular receptors, altering various signaling pathways.

- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions, which is crucial in many cellular processes .

Biological Activity and Case Studies

Research indicates that similar compounds have shown promising results in various biological assays:

- Antitumor Activity : Compounds structurally related to 1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea have been investigated for their potential as antitumor agents. For instance, studies have demonstrated that diaryl urea derivatives can inhibit cell growth in glioblastoma multiforme (GBM) cell lines, suggesting that this compound might also exhibit similar activity .

Table 1: Comparison of Biological Activities

Research Findings

Recent studies have highlighted the importance of DDX3X as a therapeutic target due to its roles in cancer progression and viral replication. Compounds similar to 1-(4-Morpholinobut-2-yn-1-y)-3-(o-tolyl)urea have been shown to inhibit DDX3X helicase activity effectively, leading to reduced proliferation in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a morpholine-containing alkyne precursor with an o-tolyl isocyanate derivative. Key steps include:

-

Step 1 : Preparation of the alkyne-morpholine intermediate via Sonogashira coupling (requires Pd catalysis and copper iodide).

-

Step 2 : Reaction with o-tolyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

-

Critical Parameters :

-

Inert atmosphere (argon/nitrogen) to prevent moisture interference .

-

Solvent polarity affects reaction kinetics; THF yields higher purity compared to DCM .

-

Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of isocyanate and monitor via TLC/HPLC .

Condition Yield Range Purity THF, 25°C, 24h 65–75% >95% DCM, 0°C, 12h 50–60% 85–90%

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm urea NH peaks (δ 8.2–8.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). Aromatic protons from o-tolyl appear as multiplet signals (δ 6.8–7.2 ppm) .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

- HPLC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Hydrolysis Risk : Urea bonds degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability testing in buffers (pH 5–8) at 4°C shows <5% degradation over 30 days .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in desiccated amber vials to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data observed across different assay systems?

- Methodological Answer :

- Assay Replication : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

- Control Variables : Standardize assay parameters (e.g., serum concentration, incubation time). For kinase inhibition assays, validate ATP concentration (1–10 µM) and use recombinant enzymes to isolate target effects .

- Data Normalization : Apply Z-score analysis to minimize plate-to-plate variability .

Q. How can computational modeling predict the compound’s interaction with kinase targets, and what validation methods are required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., EGFR, AKT1). Prioritize poses with hydrogen bonding to urea NH and morpholine oxygen .

- Validation :

- Site-Directed Mutagenesis : Replace key residues (e.g., Lys/Met in ATP-binding site) to confirm binding predictions .

- SPR/BLI : Measure binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

Q. What methodologies enable the identification of metabolic byproducts during in vitro hepatic microsome studies?

- Methodological Answer :

- LC-MS/MS : Use high-resolution mass spectrometry (Q-TOF) with C18 columns to separate metabolites. Monitor for:

- Oxidation : Morpholine ring hydroxylation (+16 Da) .

- Cleavage : Urea bond hydrolysis yielding o-tolylamine (MW 107.1) .

- Isotopic Labeling : Incubate with ¹⁴C-labeled compound to track metabolic pathways via scintillation counting .

Theoretical and Methodological Frameworks

- Guiding Principle : Link experimental design to kinase inhibition theory or urea derivative SAR (structure-activity relationship) models . For example, morpholine’s electron-donating effects may enhance binding to hydrophobic kinase pockets .

- Data Contradiction Analysis : Apply Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms when IC50 values vary across assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.